molecular formula C17H8Cl2N2O B2893502 3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 303145-61-1

3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one

Cat. No.: B2893502
CAS No.: 303145-61-1
M. Wt: 327.16
InChI Key: AUBQGSHOHZWWBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS: 303145-61-1) is a heterocyclic compound with a molecular formula of C₁₇H₈Cl₂N₂O and a molecular weight of 327.2 g/mol. It belongs to the 5H-indeno[1,2-c]pyridazin-5-one family, a scaffold known for its reversible inhibition of monoamine oxidase B (MAO-B), a therapeutic target for neurodegenerative disorders like Parkinson’s disease . The compound features a 3,4-dichlorophenyl group at position 3 of the indeno-pyridazinone core, which plays a critical role in its biological activity .

Properties

IUPAC Name

3-(3,4-dichlorophenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8Cl2N2O/c18-13-6-5-9(7-14(13)19)15-8-12-16(21-20-15)10-3-1-2-4-11(10)17(12)22/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUBQGSHOHZWWBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,4-dichlorobenzaldehyde with indan-1,2-dione in the presence of a base, followed by cyclization with hydrazine hydrate to form the pyridazinone ring . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity of the final product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyridazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit key enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial targets could result in antimicrobial activity.

Comparison with Similar Compounds

Substituent Effects at Position 3

  • 3-Methyl Group (Compound 9a): The 3-methyl derivative (3-methyl-8-meta-chlorobenzyloxy-5H-indeno[1,2-c]pyridazin-5-one) exhibits a MAO-B inhibition constant (Kᵢ) of 0.11 µM, making it one of the most potent inhibitors in this class . The methyl group provides moderate lipophilicity, enabling optimal interactions with the hydrophobic substrate cavity of MAO-B.
  • 3-(3,4-Dichlorophenyl) Group: The dichlorophenyl substituent enhances lipophilicity and steric bulk compared to the methyl group.
  • 3-(meta-CF₃-Phenyl) Group (Compounds 7a–7c) :
    Replacing the methyl group with a trifluoromethylphenyl group abolishes MAO-B inhibition, likely due to excessive bulkiness or unfavorable electronic effects disrupting the scaffold’s positioning in the substrate cavity .

Substituent Effects at Position 8

  • 8-Meta-Chlorobenzyloxy (Compound 9a): The meta-chlorobenzyloxy side chain extends into a hydrophobic pocket at the entrance cavity of MAO-B, as shown by molecular docking. This interaction stabilizes the inhibitor-enzyme complex, contributing to its nanomolar potency .
  • 8-Trifluorobutoxy (Compound IId) :
    The 4,4,4-trifluorobutoxy group introduces strong hydrophobicity and fluorine-mediated interactions. However, its conformational flexibility may reduce binding precision compared to rigid benzyloxy derivatives .

Regioisomeric Substitution (C7 vs. C8)

Substitution at C8 (e.g., 8-meta-chlorobenzyloxy) yields significantly higher MAO-B inhibition than C7-substituted analogs. For instance, 7-methoxy derivatives show reduced activity due to misalignment with the enzyme’s hydrophobic pockets .

Species Selectivity

Human MAO-B is more sensitive to 5H-indeno[1,2-c]pyridazin-5-one inhibitors than rat MAO-B. For example, coumarin derivatives exhibit up to 7,000-fold selectivity for human MAO-B, emphasizing the need for human-specific studies .

Structural and Functional Insights from Molecular Docking

Docking studies reveal that the 5H-indeno[1,2-c]pyridazin-5-one core anchors in the MAO-B substrate cavity, while the 8-substituent (e.g., meta-chlorobenzyloxy) extends into a hydrophobic entrance pocket. The dichlorophenyl group at position 3 likely enhances π-π interactions with Tyr326 and Tyr435, critical for inhibitor stabilization .

Data Tables

Table 1: MAO-B Inhibition Data for Key Derivatives

Compound Substituent (Position 3) Substituent (Position 8) Kᵢ/IC₅₀ (µM) Selectivity (MAO-B vs. MAO-A) Reference
9a Methyl meta-Chlorobenzyloxy 0.11 >100-fold
3-(3,4-Dichlorophenyl) Dichlorophenyl None reported N/A N/A
7a–7c meta-CF₃-Phenyl Varied >10 Inactive
8-Trifluorobutoxy (IId) Methyl Trifluorobutoxy 0.45 >50-fold

Table 2: Structural Comparison of Analogous Compounds

Compound Position 3 Substituent Position 8 Substituent Key Structural Feature
3-(3,4-Dichlorophenyl) Dichlorophenyl None Electron-withdrawing, lipophilic
9a Methyl meta-Chlorobenzyloxy Compact, rigid side chain
3-(4-Fluorophenyl) Fluorophenyl None Moderate lipophilicity, smaller steric bulk
3-(3,4-Dimethoxyphenyl) Dimethoxyphenyl None Electron-donating, polar

Biological Activity

3-(3,4-Dichlorophenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS No. 303145-61-1) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a fused indeno-pyridazinone core with a dichlorophenyl substituent, which contributes to its distinctive chemical properties and biological effects. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 3-(3,4-dichlorophenyl)indeno[1,2-c]pyridazin-5-one
  • Molecular Formula : C17H8Cl2N2O
  • Molecular Weight : 327.16 g/mol

Research indicates that compounds similar to this compound interact with various biological targets:

  • Target Proteins : These compounds have shown promising binding affinities against the Bcl-2 anti-apoptotic protein, which plays a critical role in regulating apoptosis.
  • Mode of Action : The interaction leads to the up-regulation of pro-apoptotic factors such as p53 and Bax, while down-regulating anti-apoptotic factors like Bcl-2 and IL-8. This modulation promotes apoptotic cell death in treated cells.

Biochemical Pathways

The compound has been observed to affect several key biochemical pathways:

  • Cell Cycle Arrest : Similar compounds cause cell cycle arrest at the G1/S phase, inhibiting cellular proliferation.
  • Apoptosis Induction : The induction of apoptotic pathways is a significant outcome of the compound's action, leading to cell death in various cancer cell lines.

Biological Activity Data

The following table summarizes relevant biological activities and findings associated with this compound:

Biological Activity Observed Effect Reference
CytotoxicityInduces apoptotic cell death
Anti-inflammatory ActivityModulates inflammatory cytokines
Anticancer ActivityInhibits proliferation in cancer cell lines

Study 1: Anticancer Properties

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results demonstrated significant cytotoxicity against breast and lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

Study 2: Anti-inflammatory Effects

In another investigation focusing on inflammatory responses, the compound exhibited notable anti-inflammatory properties by reducing levels of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Q & A

Q. Example Pathway :

  • Step 1 : 5-Hydroxy-1-indanone is functionalized with a benzylidene group via condensation.
  • Step 2 : Cyclization using hydrazine or its derivatives to form the pyridazinone core.
  • Step 3 : Regioselective halogenation at C3 using 3,4-dichlorophenylboronic acid under Suzuki conditions .

What structural features influence the MAO-B inhibitory activity of 5H-indeno[1,2-c]pyridazin-5-one derivatives?

Basic Research Question
Critical structural determinants include:

  • Substituent Position : C3 and C8 substitutions significantly modulate potency. Lipophilic groups at C3 (e.g., 3,4-dichlorophenyl) enhance binding to MAO-B’s substrate cavity, while C8 alkoxy groups (e.g., trifluorobutoxy) occupy the entrance cavity .
  • Planarity : A near-planar conformation of the indeno-pyridazinone core optimizes π-π stacking with the flavin cofactor in MAO-B .

Q. Key Data :

CompoundSubstituents (C3/C8)MAO-B IC₅₀/KᵢReference
9a3-CH₃, 8-m-Cl-BnOKᵢ = 0.11 µM
p-CF₃-3-phenyl-IP3-CF₃PhIC₅₀ = 90 nM

How do species-dependent differences between human and rat MAO-B affect inhibitor screening?

Advanced Research Question
Human MAO-B exhibits distinct binding kinetics and inhibitor sensitivity compared to rat MAO-B:

  • Potency Discrepancies : Coumarin and indeno-pyridazinone derivatives show 10–100x higher potency for human MAO-B. For example, 9a (Kᵢ = 0.11 µM for human MAO-B) has negligible activity against rat MAO-B .
  • Binding Mode Variations : Molecular docking reveals divergent interactions in the active site due to residue differences (e.g., Leu171 in humans vs. Ile199 in rats) .

Q. Implications :

  • Use human MAO-B in primary assays to avoid misleading results.
  • Validate hits in human cell lines or tissue homogenates.

What computational approaches elucidate the binding modes of these compounds with MAO-B?

Advanced Research Question

Molecular Docking : Predicts ligand orientation in the MAO-B active site. For example, C8-substituted derivatives adopt a perpendicular orientation relative to the flavin ring, optimizing hydrophobic contacts .

3D-QSAR : Combines steric, electrostatic, and lipophilicity fields to correlate substituent effects with activity. A model for 3-phenyl derivatives achieved q² = 0.75 and r² = 0.93 .

Molecular Dynamics (MD) : Simulates conformational stability of inhibitor-enzyme complexes over time.

How can researchers resolve discrepancies in inhibitory potency data arising from C7 vs C8 substitution?

Q. Methodological Focus

  • X-ray Crystallography : Determines absolute regiochemistry. For instance, C8-methoxy substitution in compound IId stabilizes a planar conformation via C–H···O interactions, while C7 substitution disrupts π-stacking .
  • Comparative Activity Profiling : Synthesize regioisomers and test MAO-B inhibition. Example: C8-substituted analogs show >50x higher potency than C7 counterparts .

What analytical techniques are critical for characterizing synthesized derivatives?

Q. Methodological Focus

  • ¹H/¹³C NMR : Confirms regiochemistry and purity. For example, aromatic protons in C3-substituted derivatives appear as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz) .
  • X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., centrosymmetric π-stacking in compound IId) .
  • HPLC-MS : Ensures >95% purity for biological testing.

What role do lipophilicity and electronic effects play in optimizing MAO-B inhibition?

Advanced Research Question

  • Lipophilicity (logP) : Optimal logP ~3.5 enhances membrane permeability and active-site binding. Bulky C3 substituents (e.g., 3,4-dichlorophenyl) improve hydrophobic interactions .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF₃) at C3 increase potency by stabilizing charge-transfer interactions with Tyr398 .

Q. QSAR Insights :

  • Equation: pIC₅₀ = 0.76(±0.12)π + 0.34(±0.08)σ – 0.21(±0.05)Es + 6.21
    • π: Lipophilicity, σ: Electronic, Es: Steric parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.